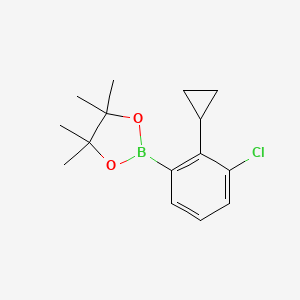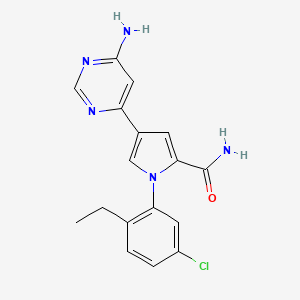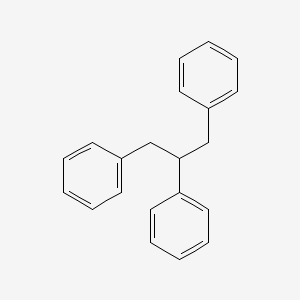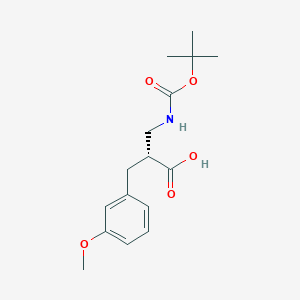![molecular formula C14H17NO B13983547 Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy-](/img/structure/B13983547.png)
Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy-: is a chemical compound with the molecular formula C14H17NO It is a derivative of isoquinoline, featuring a methoxy group at the 8th position and a hexahydro structure, indicating the presence of six hydrogen atoms added to the isoquinoline ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy- can be achieved through several synthetic routes. One common method involves the reduction of the corresponding isoquinoline derivative using hydrogenation techniques. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled pressure and temperature conditions. Another approach involves the use of intramolecular cyclization reactions, where a precursor molecule undergoes cyclization to form the desired hexahydro structure .
Industrial Production Methods: Industrial production of Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy- may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography can further enhance the quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated hexahydro derivatives.
Substitution: Halogenated isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Isoquinoline: A parent compound with a similar structure but lacking the hexahydro and methoxy modifications.
Quinoline: Another related compound with a nitrogen atom in the ring structure but differing in the position of the nitrogen atom.
Tetrahydroisoquinoline: A partially hydrogenated derivative of isoquinoline with four additional hydrogen atoms.
Uniqueness: Benz[h]isoquinoline, 1,2,3,4,5,6-hexahydro-8-methoxy- is unique due to its specific hexahydro structure and methoxy group, which confer distinct chemical and biological properties. These modifications can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C14H17NO |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
8-methoxy-1,2,3,4,5,6-hexahydrobenzo[h]isoquinoline |
InChI |
InChI=1S/C14H17NO/c1-16-12-4-5-13-11(8-12)3-2-10-6-7-15-9-14(10)13/h4-5,8,15H,2-3,6-7,9H2,1H3 |
InChI-Schlüssel |
PPWGEZXWHCQQSB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)CCNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline](/img/structure/B13983513.png)
![2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B13983517.png)

![6-Chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N'-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13983526.png)
![7-Chloro-3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13983529.png)



